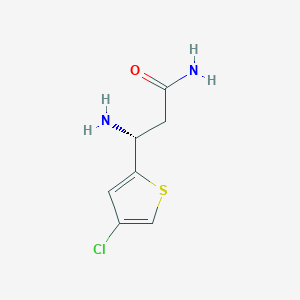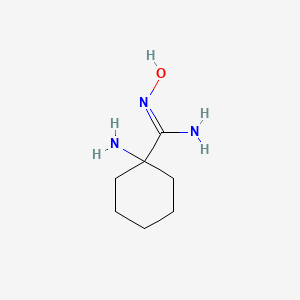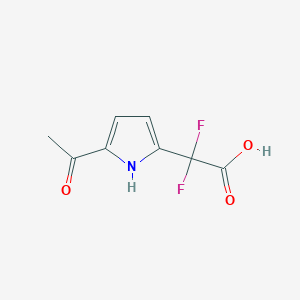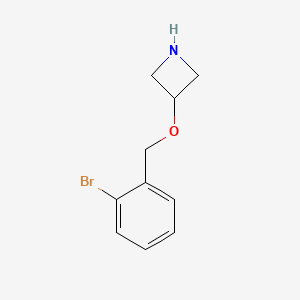
3-(2-Bromobenzyloxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromobenzyloxy)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are of significant interest in organic synthesis and medicinal chemistry due to their unique structural properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromobenzyloxy)azetidine typically involves the treatment of 2-(2-bromobenzyloxy)ethanoyl chloride with appropriate Schiff’s bases in the presence of triethylamine and dichloromethane. This reaction affords 3-(2-bromobenzyloxy)azetidin-2-ones, which can be further converted to azetidin-2,3-diones via radical-mediated rearrangement using n-tributyltin hydride and AIBN in refluxing dry benzene .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromobenzyloxy)azetidine undergoes various chemical reactions, including:
Oxidation: Conversion to azetidin-2,3-diones.
Reduction: Formation of azetidines from azetidin-2-ones.
Substitution: Nucleophilic substitution reactions with nitrogen nucleophiles.
Common Reagents and Conditions
Oxidation: n-Tributyltin hydride and AIBN in refluxing dry benzene.
Reduction: Use of reducing agents like lithium aluminum hydride.
Substitution: Reactions with nitrogen nucleophiles under basic conditions.
Major Products Formed
Oxidation: Azetidin-2,3-diones.
Reduction: Azetidines.
Substitution: Functionalized azetidines.
Aplicaciones Científicas De Investigación
3-(2-Bromobenzyloxy)azetidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2-Bromobenzyloxy)azetidine involves its interaction with molecular targets through its azetidine ring. The strain-release process and radical intermediates play a crucial role in its reactivity. The compound can mimic other nitrogen-containing heterocycles, leading to its incorporation into various bioactive molecules .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine with biological activity.
Azetidin-2-ones: Known for their use in β-lactam antibiotics.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain.
Uniqueness
3-(2-Bromobenzyloxy)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activities. Its bromobenzyloxy group enhances its utility in synthetic applications and its potential as a precursor to various bioactive compounds .
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
3-[(2-bromophenyl)methoxy]azetidine |
InChI |
InChI=1S/C10H12BrNO/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9/h1-4,9,12H,5-7H2 |
Clave InChI |
WCALNWFNPNXXKZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OCC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


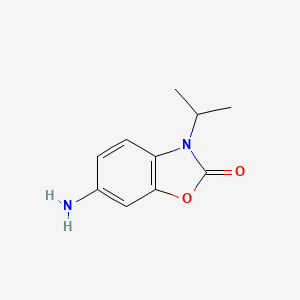

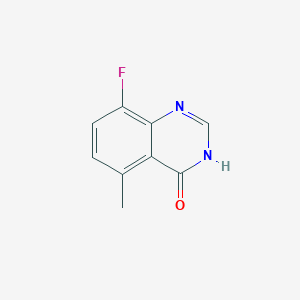
![4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13305756.png)
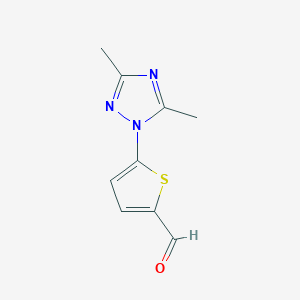
amine](/img/structure/B13305766.png)

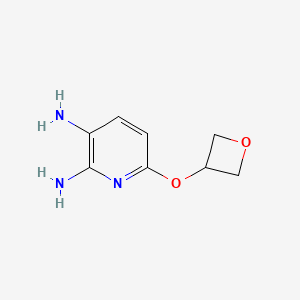
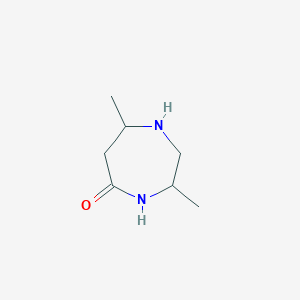
![Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate](/img/structure/B13305783.png)
![2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13305792.png)
